molecular formula C15H18N2O2 B377232 N-[4-(diethylamino)phenyl]-2-furancarboxamide

N-[4-(diethylamino)phenyl]-2-furancarboxamide

Cat. No. B377232
M. Wt: 258.32g/mol
InChI Key: MTRAVDMFUGBQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : N-[4-(Diethylamino)Phenyl]-2-Furancarboxamide and its derivatives have been synthesized for various applications. For instance, a series of derivatives with anti-allergic activity were created through a novel rearrangement of 2-(N-phenylamino)-4,5-dihydro-4-oxo-3-furancarboxylic acids, highlighting the chemical flexibility and potential therapeutic use of these compounds (Mack et al., 1987).

  • Chemical Structure Analysis : Detailed analysis of the chemical structure of related compounds, such as N-phenylfuran-2-carboxamide, reveals insights into molecular interactions and hydrogen bonding patterns, which are crucial for understanding the compound's behavior in biological systems (Pavlović et al., 2004).

Biomedical Research

  • Antitumor Agents : Research has explored the use of phenyl-substituted derivatives of similar compounds as potential antitumor agents. These studies focus on compounds with minimal DNA association constants, offering a pathway for designing drugs with solid tumor activity (Atwell et al., 1989).

  • Inhibitors of Gene Expression : Compounds with a similar structure have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is significant for developing treatments for conditions where these transcription factors are involved (Palanki et al., 2000).

  • Antibacterial Activities : Some derivatives have shown potential in antibacterial activities against drug-resistant bacteria, highlighting the compound's potential for addressing antibiotic resistance challenges (Siddiqa et al., 2022).

Pharmaceutical Development

  • Radiotracer Development : Certain derivatives have been developed as PET radiotracers, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia. This has implications for imaging neuroinflammation and studying neuropsychiatric disorders (Horti et al., 2019).

  • Fluorescence Probes : Research into the fluorescence properties of derivatives, like N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide, has led to the development of fluorescent probes for various environmental and biological conditions (Huang & Tam-Chang, 2010).

properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H18N2O2/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18)

InChI Key

MTRAVDMFUGBQBM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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